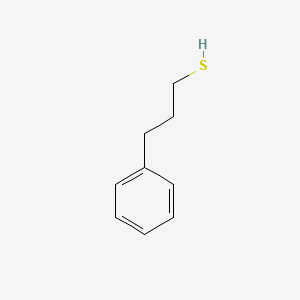![molecular formula C22H41N3O5 B1607174 (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine CAS No. 24277-35-8](/img/structure/B1607174.png)
(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule with significant applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions, protein folding, and other biochemical processes. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular mechanisms.
Medicine
In medicine, this compound has potential applications in drug development and therapeutic interventions. Its unique properties may allow for the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular function and signaling. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid
- (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in scientific research and industrial applications.
特性
CAS番号 |
24277-35-8 |
|---|---|
分子式 |
C22H41N3O5 |
分子量 |
427.6 g/mol |
IUPAC名 |
(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C10H18N2O5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t;6-/m.0/s1 |
InChIキー |
BTCJXYHJIWSLET-ZCMDIHMWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
| 24277-35-8 | |
配列 |
Q |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


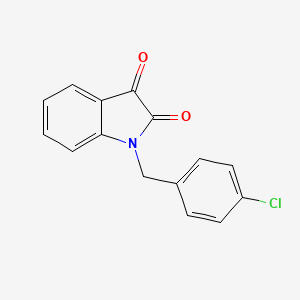
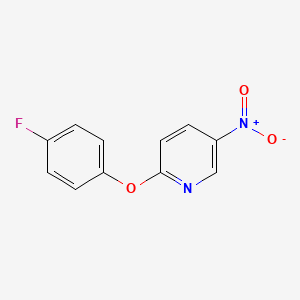
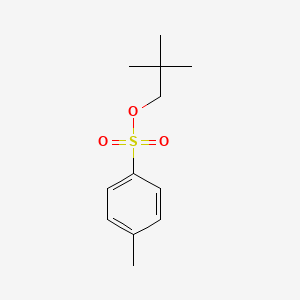
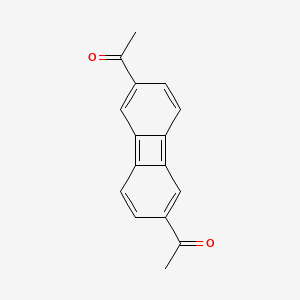
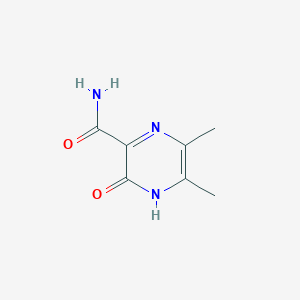
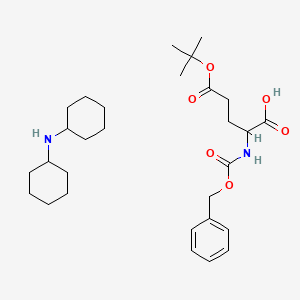
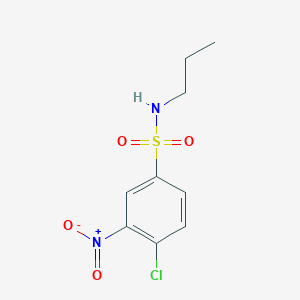
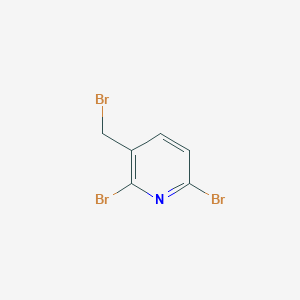
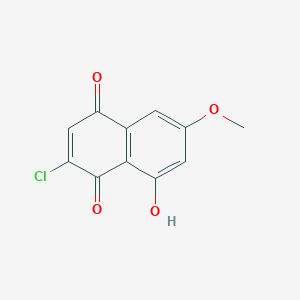
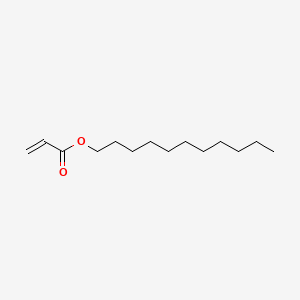


![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)
